1-(3,4,5-Trimethoxyphenyl)ethanamine

Stereochemistry Chiral Building Blocks Asymmetric Synthesis

1-(3,4,5-Trimethoxyphenyl)ethanamine (CAS 121082-99-3) is a synthetic substituted phenethylamine derivative characterized by a 3,4,5-trimethoxyphenyl ring and an ethanamine side chain with an alpha-methyl group. Its molecular formula is C11H17NO3, with a molecular weight of 211.26 g/mol, and it is primarily supplied as a research chemical with a typical purity specification of 95%.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 121082-99-3
Cat. No. B048644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4,5-Trimethoxyphenyl)ethanamine
CAS121082-99-3
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C(=C1)OC)OC)OC)N
InChIInChI=1S/C11H17NO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,12H2,1-4H3
InChIKeyWYQUYSRUIVFEII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4,5-Trimethoxyphenyl)ethanamine (CAS 121082-99-3): Core Properties and Procurement Profile


1-(3,4,5-Trimethoxyphenyl)ethanamine (CAS 121082-99-3) is a synthetic substituted phenethylamine derivative characterized by a 3,4,5-trimethoxyphenyl ring and an ethanamine side chain with an alpha-methyl group [1]. Its molecular formula is C11H17NO3, with a molecular weight of 211.26 g/mol, and it is primarily supplied as a research chemical with a typical purity specification of 95% . The compound is structurally related to mescaline (2-(3,4,5-trimethoxyphenyl)ethanamine) but features a chiral center at the alpha carbon, making it available in both racemic and enantiopure forms [1]. Computed physicochemical properties include an XLogP3 of 0.7, a topological polar surface area of 53.7 Ų, and a complexity value of 175 [1]. It is classified under GHS as harmful if swallowed (H302), causing severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) [1].

Why 1-(3,4,5-Trimethoxyphenyl)ethanamine Cannot Be Replaced by Generic Phenethylamine Analogs


Despite sharing a common 3,4,5-trimethoxyphenyl scaffold with compounds like mescaline, 1-(3,4,5-Trimethoxyphenyl)ethanamine possesses a critical structural divergence: an alpha-methyl group that introduces a chiral center absent in mescaline and many related analogs [1]. This substitution alters the three-dimensional conformation and electronic distribution of the molecule, directly impacting its interaction with biological targets, metabolic stability, and physicochemical behavior [2]. Furthermore, the compound's availability as a pure enantiomer (e.g., the (S)-enantiomer) provides a distinct advantage for applications requiring stereochemical control, such as asymmetric synthesis or chiral resolution studies, which cannot be achieved with achiral analogs like mescaline . Substituting a racemic mixture or an achiral analog would introduce uncontrolled variables in experimental systems where stereochemistry is a determinant of activity or selectivity.

Quantitative Differentiation of 1-(3,4,5-Trimethoxyphenyl)ethanamine (121082-99-3) vs. Key Analogs


Chiral Center Enables Stereospecific Procurement vs. Achiral Mescaline

1-(3,4,5-Trimethoxyphenyl)ethanamine contains an alpha-methyl group that creates a chiral center at the carbon atom adjacent to the amine, resulting in a racemic mixture or, when resolved, pure enantiomers such as the (S)-enantiomer (CAS 122078-08-4) [1]. In contrast, mescaline (2-(3,4,5-trimethoxyphenyl)ethanamine) lacks this chiral center and is achiral, offering no stereochemical options for procurement [2].

Stereochemistry Chiral Building Blocks Asymmetric Synthesis

Topological Complexity Differentiates Molecular Recognition Profile from Mescaline

The target compound exhibits a topological complexity value of 175, as computed by Cactvs and reported in PubChem [1]. This is higher than the complexity value of 163 calculated for mescaline under the same computational framework [2]. This difference, driven by the alpha-methyl substitution, reflects a more branched molecular graph and may influence molecular recognition events in biological systems or crystal packing.

Computational Chemistry QSAR Molecular Modeling

Hazard Profile: Distinct GHS Classification from Mescaline and Analogs

1-(3,4,5-Trimethoxyphenyl)ethanamine is classified under the Globally Harmonized System (GHS) with hazard statements H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation), each reported with 100% notification frequency from ECHA C&L inventory [1]. In contrast, mescaline's GHS classification is not uniformly defined in the same source, and its hazard profile is typically less severe, often lacking the H314 skin corrosion warning [2]. This difference imposes specific handling and storage requirements for the target compound.

Safety Handling Regulatory Compliance

Commercial Purity Specification for Reproducible Research vs. Analogs

The target compound is commercially available with a minimum purity specification of 95% from multiple reputable suppliers, as verified by vendor technical datasheets . In contrast, closely related analogs like 3,4,5-trimethoxyamphetamine (TMA) or N-methylmescaline are often less standardized, with purity specifications varying widely or not explicitly defined by vendors. This defined purity threshold supports reproducible experimental outcomes.

Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios for 1-(3,4,5-Trimethoxyphenyl)ethanamine Based on Verified Differentiation


Chiral Resolution and Asymmetric Synthesis Studies

The compound's chiral center and the commercial availability of enantiopure forms (e.g., (S)-enantiomer) make it an ideal candidate for studies requiring stereochemical control, such as the synthesis of chiral ligands, catalysts, or pharmaceutical intermediates where stereochemistry dictates biological activity [1]. Substituting achiral analogs like mescaline would eliminate this critical stereochemical dimension [2].

Structure-Activity Relationship (SAR) Investigations of Alpha-Methyl Phenethylamines

The alpha-methyl substitution alters the compound's topological complexity and three-dimensional conformation compared to mescaline, providing a distinct scaffold for SAR studies aimed at understanding the impact of alpha-substitution on receptor binding, metabolic stability, and pharmacokinetics [1][2].

Safety-Conscious Laboratory Protocols Requiring Corrosive Substance Handling

Due to its GHS H314 classification as a skin corrosive, this compound is suited for controlled laboratory environments where rigorous safety protocols for corrosive substances are in place, and where the distinct hazard profile relative to less hazardous analogs (e.g., mescaline) is a critical factor in experimental design and risk assessment [1][2].

Reproducible Chemical Biology Assays Demanding Defined Purity

The availability of the compound with a minimum 95% purity specification from multiple vendors ensures that research outcomes are reproducible and minimally influenced by impurities, making it suitable for quantitative assays, reference standard preparation, and mechanistic studies where chemical integrity is paramount [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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